

Analysis of crystal structure and hydrogen bonding in trifluoromethylated benzoic acids

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Compound of Interest

Compound Name: *2,5-Bis(trifluoromethyl)benzoic acid*

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An objective analysis of the crystal structures and hydrogen bonding patterns in trifluoromethylated benzoic acids reveals significant impacts of the -CF₃ group on their supramolecular assembly. This guide compares the crystallographic data of benzoic acid with its trifluoromethylated analogs, providing insights for crystal engineering and drug development.

Comparison of Crystallographic Data

The introduction of a trifluoromethyl group (-CF₃) to the benzoic acid scaffold significantly influences the resulting crystal packing and hydrogen bonding motifs. A comparison of the crystallographic data for benzoic acid and its ortho-, meta-, and para-trifluoromethylated isomers highlights these structural changes. While benzoic acid forms the well-known centrosymmetric R₂,2(8) hydrogen-bonded dimer, the trifluoromethylated analogs exhibit a wider variety of supramolecular structures.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Hydrogen Bonding Motif
Benzoinic Acid	C7H6O2	Monoclinic	P21/c	5.51	5.92	16.03	100.3	4	R2,2(8) dimer
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2-Trifluoromethylbenzoic Acid	C8H5F3O2	Monoclinic	P21/c	13.583	6.892	8.799	106.94	4	R2,2(8) dimer
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3-Trifluoromethylbenzoic Acid	C8H5F3O2	Monoclinic	P21/n	10.957	7.429	10.456	114.37	4	R2,2(8) dimer
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4-Trifluoromethylbenzoic Acid	C8H5F3O2	Monoclinic	P21/c	13.911	6.903	8.799	106.94	4	R2,2(8) dimer
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Note: The crystallographic data presented here is a representative summary and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The data presented in this guide is typically obtained through the following experimental procedures:

2.1 Crystal Growth

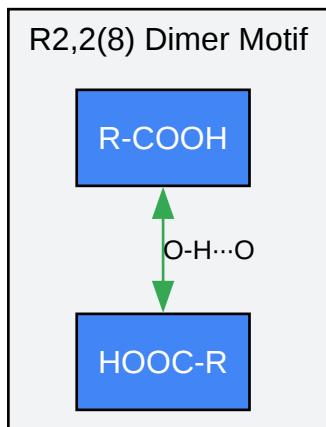
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the respective benzoic acid derivative in an appropriate organic solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is left undisturbed in a loosely covered vial at room temperature until well-formed crystals appear.

2.2 Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). The structure is solved by direct methods and refined by full-matrix least-squares on F₂ using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

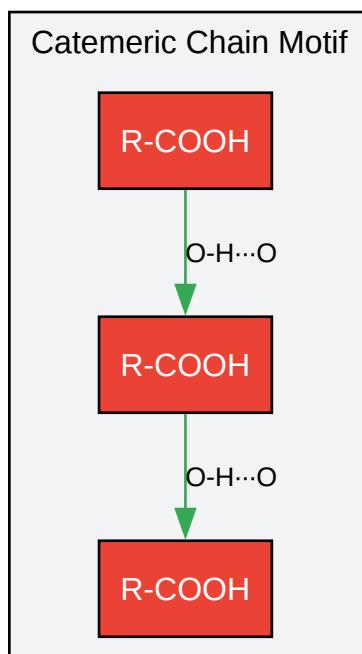
Visualization of Hydrogen Bonding Motifs

The hydrogen bonding patterns observed in the crystal structures of benzoic acids can be represented using Graphviz diagrams.



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Caption: A schematic of the R2,2(8) hydrogen-bonded dimer commonly observed in benzoic acids.



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Caption: Representation of a catemeric chain motif formed by head-to-tail hydrogen bonds.

Analysis and Discussion

The presence and position of the trifluoromethyl group can lead to the formation of different supramolecular synthons. While the carboxylic acid dimer is a robust and common motif, the -CF₃ group can participate in weaker interactions, such as C-H···F and F···F contacts, which can influence the overall crystal packing. For instance, in some structures, the -CF₃ group can disrupt the formation of the expected dimer, leading to the formation of catemeric chains or other complex hydrogen-bonded networks. The electron-withdrawing nature of the -CF₃ group also affects the acidity of the carboxylic acid proton, which can modulate the strength of the O-H···O hydrogen bonds.

Researchers in drug development can leverage this understanding of crystal packing and hydrogen bonding to design molecules with desired physicochemical properties, such as solubility and stability, by strategically placing functional groups that direct supramolecular assembly.

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